molecular formula C12H12N2O8 B1581056 Tetramethyl pyrazine-2,3,5,6-tetracarboxylate CAS No. 35042-21-8

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

Cat. No. B1581056
CAS RN: 35042-21-8
M. Wt: 312.23 g/mol
InChI Key: MGVPCARAPIJCNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure features a pyrazine ring with four carboxylate groups attached. The carboxylate groups at positions C₂ are approximately coplanar with the pyrazine ring, while those at positions C₃ are roughly perpendicular to the ring plane .

Scientific Research Applications

1. Coordination Polymers and Metal-Organic Frameworks

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate has been instrumental in the generation of coordination polymers and metal-organic frameworks (MOFs). For example, it reacts with Cu(II) under hydro(solvo)thermal conditions to form pyrazine-2,6-dicarboxylic acid, leading to linear coordination polymers of catena-[diaqua-(μ-pyrazine-2,6-dicarboxylato-N,O,O‘-μ-N‘)copper(II)] (Yigit et al., 2006). Additionally, its reaction with Cu(NO3)2 and pyridine vapor forms a unique 3D MOF structure, featuring a discrete hexadecameric water cluster (Ghosh & Bharadwaj, 2004).

2. Crystal Structures and Supramolecular Chemistry

Various studies have focused on the crystal structures and supramolecular chemistry involving tetramethyl pyrazine-2,3,5,6-tetracarboxylate. For instance, novel nickel(II) complexes with pyrazine-2,3,5,6-tetracarboxylate have been synthesized, demonstrating diverse crystal structures and highlighting the flexibility of this ligand in forming complex geometries (Zhao et al., 2009).

3. Photoluminescence and Luminescence Properties

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate has been used in the study of photoluminescence and luminescence properties. A study demonstrated its use in synthesizing alkali-lanthanide coordination frameworks with unique luminescence properties that could be tuned by varying excitation wavelengths (Zhang et al., 2014).

4. Electron Acceptor in Light Absorber–Electron Acceptor Dyads

In the field of photochemistry, tetramethyl pyrazine-2,3,5,6-tetracarboxylate derivatives have been explored as electron acceptors in molecular dyads composed of a light absorber–electron acceptor framework. This research offers insights into the electrochemical and photochemical properties of such systems (Vrana & Brewer, 1997).

5. Role in Supramolecular Structures

The compound also plays a significant role in forming intricate supramolecular structures. For example, its co-crystallization with various substituted aromatic compounds leads to the formation of co-crystals with stabilized supramolecular structures, as revealed by Hirshfeld surface analysis (Yin et al., 2021).

6. Synthesis of Novel Coordination Frameworks

It is a key component in synthesizing novel coordination frameworks involving alkali-lanthanide heterometal–organic frameworks, which display unique properties such as slow magnetic relaxation behavior (Zhang et al., 2014).

7. Complex Formation with Metal Ions

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is effective in complex formation with metal ions, as evidenced in the synthesis of diverse metal complexes, such as those involving calcium ions. These complexes often exhibit unique molecular patterns and coordination geometries (Starosta & Leciejewicz, 2008).

properties

IUPAC Name

tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPCARAPIJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303142
Record name tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

CAS RN

35042-21-8
Record name NSC156943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DS Cati, H Stoeckli-Evans - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The title compounds, C32H28N10O4· unknown solvent, (I), and C32H28N10O4, (II), are pyrazine-2,3,5,6-tetracarboxamide derivatives. In (I), the substituents are (pyridin-2-ylmethyl)…
Number of citations: 1 scripts.iucr.org
TMVDP e Melo, CSJ Lopes, AMAR Gonsalves… - …, 2002 - thieme-connect.com
The thermolysis of haloazidoalkenes and 2-halo-2H-azirines is described. 2-Benzoyl-2-halo-2H-azirine-3-carboxylates (2a and 2b) underwent ring expansion leading to the synthesis of …
Number of citations: 14 www.thieme-connect.com
L Diomede, M Beeg, A Gamba, O Fumagalli, M Gobbi… - Biomolecules, 2021 - mdpi.com
The phytotherapeutic properties of Glycyrrhiza glabra (licorice) extract are mainly attributed to glycyrrhizin (GR) and glycyrrhetinic acid (GA). Among their possible pharmacological …
Number of citations: 25 www.mdpi.com
J Lohrman - 2017 - kuscholarworks.ku.edu
The content of this dissertation is divided into two parts, as a result of projects from two research groups during the course of my research at the University of Kansas. The first five …
Number of citations: 0 kuscholarworks.ku.edu
TMVDP e Melo, CSJ Lopes, AL Cardoso… - Tetrahedron, 2001 - Elsevier
α-Oxophosphonium ylides react with N-chlorosuccinimide, N-bromosuccinimide and N-iodosuccinimide in the presence of azidotrimethylsilane giving the corresponding …
Number of citations: 63 www.sciencedirect.com
G El-Saber Batiha, A Magdy Beshbishy, A El-Mleeh… - Biomolecules, 2020 - mdpi.com
Traditional herbal remedies have been attracting attention as prospective alternative resources of therapy for diverse diseases across many nations. In recent decades, medicinal plants …
Number of citations: 238 www.mdpi.com
J Lohrman, S Pramanik, S Kaur, H Telikepalli… - Organic & …, 2021 - pubs.rsc.org
Hydrophobic and hydrophilic, monotopic and ditopic carboxamide pincer hosts containing ethyl, hexyl, 2-hydroxyethyl and 2-hydroxyethyl ethyl ether pendant arms were synthesized. …
Number of citations: 3 pubs.rsc.org
M Beshbishy, A El-Mleeh, MM Abdel-Daim - Biomolecules, 2020 - europepmc.org
Traditional herbal remedies have been attracting attention as prospective alternative resources of therapy for diverse diseases across many nations. In recent decades, medicinal plants …
Number of citations: 14 europepmc.org
L Diomede, M Beeg, A Gamba, O Fumagalli, M Gobbi… - 2021 - academia.edu
The phytotherapeutic properties of Glycyrrhiza glabra (licorice) extract are mainly attributed to glycyrrhizin (GR) and glycyrrhetinic acid (GA). Among their possible pharmacological …
Number of citations: 0 www.academia.edu

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